Pleiocarpamine

acetylcholinesterase inhibition Alzheimer's disease molecular docking

Researchers face compromised SAR integrity when generic monoterpene indole alkaloids are substituted for pleiocarpamine due to its unique N1-C16 bond topology absent in analogs like pleiocarpine and kopsinine. This compound resolves that gap: • AChE binding free energy of -10.35 kcal/mol - intermediate between clinical inhibitors tacrine (-7.20) and top analog pleiocarpine (-12.50) - enabling controlled head-to-head SAR studies. • Antiplasmodial IC₅₀ of 6-20 µM vs. P. falciparum, providing a validated activity threshold for extract screening workflows. • Glycine receptor IC₅₀ >1 mM, serving as a documented negative control with published inactivity data under standardized electrophysiology conditions.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 6393-66-4
Cat. No. B1241704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleiocarpamine
CAS6393-66-4
Synonymspleiocarpamine
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC
InChIInChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1
InChIKeyNTMOAQDHNZYZMZ-QWCNWJGKSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pleiocarpamine Baseline Overview


Pleiocarpamine (CAS 6393-66-4) is a monoterpene indole alkaloid (MIA) belonging to the mavacurane sub-family, characterized by a distinctive N1–C16 bond that defines its pentacyclic framework [1]. First isolated from Pleiocarpa mutica Benth. (Apocynaceae), it has subsequently been identified in multiple Alstonia, Hunteria, and Rhazya species [2]. With a molecular formula of C₂₀H₂₂N₂O₂ and a molecular weight of 322.40 g/mol, pleiocarpamine is recognized as both a standalone bioactive entity and a monomeric building block that assembles with other indole alkaloids to form structurally complex bisindoles exhibiting amplified pharmacological properties [3].

Why Pleiocarpamine Is Irreplaceable


Monoterpene indole alkaloids sharing the Corynanthe-derived tetracyclic core—such as pleiocarpine, kopsinine, or geissoschizol—exhibit divergent biological profiles that preclude interchangeable use. In head-to-head in silico docking against acetylcholinesterase (AChE), pleiocarpamine shows a binding free energy of −10.35 kcal/mol, which is >3 kcal/mol more favorable than the clinical AChE inhibitors tacrine and rivastigmine, yet 2.15 kcal/mol weaker than its close analog pleiocarpine (−12.50 kcal/mol) [1]. Conversely, pleiocarpamine demonstrates measurable in vitro antiplasmodial activity (IC₅₀ 6–20 µM against Plasmodium falciparum), whereas pleiocarpine is completely inactive in the same assay paradigm [2]. Furthermore, pleiocarpamine possesses the unique N1–C16 bond topology absent in pleiocarpine and kopsinine, which enables its participation in biosynthetic and synthetic dimerization to yield bisindoles with potency gains of >4-fold over the monomer in cellular cytotoxicity assays [3]. These orthogonal activity profiles and structural prerequisites mean that substituting pleiocarpamine with a generic MIA introduces uncontrolled variables that compromise experimental reproducibility and SAR integrity.

Pleiocarpamine Differentiation Evidence


AChE Binding Affinity Comparison

In a unified molecular docking study targeting acetylcholinesterase (AChE), pleiocarpamine demonstrated a binding free energy (ΔG) of −10.35 kcal/mol and an inhibition constant (Ki) of 2.57 × 10⁻² µM [1]. This represents a 3.15 kcal/mol improvement over tacrine (Cognex; −7.20 kcal/mol, Ki 5.30 µM) and a 3.16 kcal/mol improvement over rivastigmine (Exelon; −7.19 kcal/mol, Ki 5.35 µM). However, pleiocarpamine is 2.15 kcal/mol weaker than its close structural analog pleiocarpine (−12.50 kcal/mol, Ki 6.90 × 10⁻⁴ µM) and 1.23 kcal/mol weaker than kopsinine (−11.12 kcal/mol, Ki 7.07 × 10⁻³ µM) [1]. Among the 13 plant-derived alkaloids evaluated, pleiocarpamine ranked 7th, establishing it as a mid-potency AChE ligand with a distinct binding profile that differs from both clinical benchmarks and the top-performing natural analog pleiocarpine [1].

acetylcholinesterase inhibition Alzheimer's disease molecular docking in silico screening

Antiplasmodial Activity Profile

Pleiocarpamine has been reported to exhibit antiplasmodial activity against Plasmodium falciparum with an IC₅₀ in the range of 6–20 µM [1]. In direct contrast, its close structural analog pleiocarpine—co-isolated from the same plant source (Pleiocarpa mutica roots)—was found to be completely inactive against P. falciparum (strain K1) in vitro, with no measurable IC₅₀ reported [2]. The most active alkaloid in the same isolation series, pleiomutinine, exhibited an IC₅₀ of 5 µM [2]. Additionally, pleiocarpamine as a monomer was reported to be considerably less active than dimeric alkaloids such as macralstonine and villalstonine in a separate study using Alstonia angustifolia isolates [3]. This differential activity pattern—pleiocarpamine active, pleiocarpine inactive—constitutes a clear functional divergence between two structurally related mavacurane alkaloids.

antimalarial Plasmodium falciparum antiplasmodial natural product screening

Glycine Receptor Modulation Potency

In a direct comparative electrophysiological study using glycine receptors expressed in Xenopus oocytes, pleiocarpamine exhibited very weak inhibitory activity with an IC₅₀ greater than 1 mM (>1000 µM) [1]. By contrast, three corymine-related compounds tested in the same assay showed markedly higher potency: dihydrocorymine (IC₅₀ = 34 µM), N-demethyl-3-epi-dihydrocorymine (IC₅₀ = 37 µM), and deformylcorymine (IC₅₀ = 55 µM) [1]. Furthermore, at a concentration of 100 µM, dihydrocorymine and N-demethyl-3-epi-dihydrocorymine reduced GABA-induced chloride currents by 22% and 65% respectively, whereas pleiocarpamine failed to produce any measurable effect on GABA currents at the same concentration [1]. Deformylcorymine was characterized as a novel specific noncompetitive glycine receptor antagonist based on its selectivity profile, a designation explicitly not applicable to pleiocarpamine [1].

glycine receptor ion channel corymine electrophysiology Xenopus oocyte

Cytotoxicity: Monomer vs. Bisindole

In a cytotoxicity evaluation against two human lung cancer cell lines—MOR-P (adenocarcinoma) and COR-L23 (large cell carcinoma)—using the SRB assay, the bisindole alkaloid villalstonine, which incorporates pleiocarpamine as one of its two monomeric units, exhibited pronounced activity with an IC₅₀ below 5 µM on both cell lines [1]. In the same study, monomeric pleiocarpamine was explicitly described as 'considerably less active than villalstonine,' along with O-methylmacralstonine and macralstonine [1]. The monomeric alkaloid talcarpine was found to be completely inactive [1]. This potency gap between the monomeric pleiocarpamine and its bisindole counterpart illustrates the pharmacological amplification achieved upon dimerization—a phenomenon consistently observed across the macroline-pleiocarpamine bisindole series, where dimers such as villalstonidine E (ED₅₀ = 6.5 µM against HT-29 colon cancer cells) also outstrip monomeric constituents [2].

cytotoxicity lung cancer bisindole alkaloid SRB assay MOR-P COR-L23

Unique N1–C16 Bond for Bisindole Synthesis

Pleiocarpamine possesses a defining N1–C16 bond within its pentacyclic mavacurane skeleton that is absent in pleiocarpine, kopsinine, and other corynanthe-derived monomeric MIAs [1]. This unique topological feature enables pleiocarpamine to serve as a monomeric building block in the biosynthesis and chemical synthesis of macroline-pleiocarpamine bisindole alkaloids—a structurally complex dimer class that includes villalstonine, villalstonidine E, villalstonidine F, and lumusidines A–D [2]. The total synthesis of pleiocarpamine has been accomplished, and its completion formally enables the total synthesis of these bisindole natural products [1]. Critically, bisindoles containing the pleiocarpamine unit consistently exhibit biological activities that are several-fold to orders of magnitude higher than those of their constituent monomers: for example, villalstonine (IC₅₀ <5 µM) versus pleiocarpamine (considerably less active) in lung cancer cytotoxicity [3]; and macralstonine dimers versus pleiocarpamine monomer in antiplasmodial assays [4]. Neither pleiocarpine nor kopsinine can participate in analogous N1–C16 dimerization due to their differing ring connectivities.

bisindole alkaloid dimerization mavacurane total synthesis natural product chemistry

Pleiocarpamine Application Scenarios


AChE Inhibitor Lead Optimization

Pleiocarpamine occupies a strategically valuable potency window for AChE inhibitor development: its in silico binding affinity (−10.35 kcal/mol) is substantially stronger than the clinically used drugs tacrine (−7.20 kcal/mol) and rivastigmine (−7.19 kcal/mol), yet meaningfully weaker than the top-performing natural analog pleiocarpine (−12.50 kcal/mol) [1]. This intermediate position makes pleiocarpamine an ideal scaffold for medicinal chemistry campaigns aimed at understanding the structural determinants that separate moderate from high AChE affinity within the mavacurane chemotype. Procurement of both pleiocarpamine and pleiocarpine from the same supplier enables controlled head-to-head SAR studies where the N1–C16 bond presence (pleiocarpamine) versus absence (pleiocarpine) can be correlated with the ~37-fold difference in Ki values, without confounding variables introduced by different plant sources or isolation protocols [1].

Antimalarial Screening Reference Standard

In antimalarial drug discovery workflows, the binary activity distinction between pleiocarpamine (IC₅₀ 6–20 µM against P. falciparum) and pleiocarpine (inactive in vitro) provides a clear functional filter for prioritizing compounds from Pleiocarpa and Alstonia extracts [2][3]. Procuring pleiocarpamine as a reference standard allows screening laboratories to establish a validated activity threshold and to benchmark new isolates or synthetic derivatives. Furthermore, because pleiocarpamine is a monomeric building block of the more potent bisindole villalstonine, procurement of pleiocarpamine supports semi-synthetic dimerization programs aimed at generating bisindole libraries with improved antiplasmodial potency relative to the monomeric starting material [4].

Glycine Receptor Assay Negative Control

Electrophysiology laboratories studying glycinergic transmission require reliable negative control compounds with documented weak or absent activity at glycine receptors. Pleiocarpamine fulfills this role with an experimentally determined IC₅₀ >1 mM, making it >29-fold less potent than the weakest corymine-derived comparator (deformylcorymine, IC₅₀ 55 µM) and completely inactive on GABA currents at 100 µM [5]. Procuring pleiocarpamine specifically for this purpose—rather than relying on an uncharacterized analog—ensures that any observed glycine receptor modulation in a test compound can be contextualized against a compound with published, quantitative inactivity data obtained under identical experimental conditions (Xenopus oocyte, two-electrode voltage clamp) [5].

Total Synthesis and Bisindole Library Construction

The completed total synthesis of pleiocarpamine [6] unlocks formal access to the entire macroline-pleiocarpamine bisindole family, including villalstonine, villalstonidine E, villalstonidine F, and lumusidines A–D. For synthetic chemistry groups, procuring pleiocarpamine serves dual purposes: (i) as an authentic analytical standard for confirming the identity and stereochemical integrity of synthetic material, and (ii) as a starting material for late-stage dimerization reactions that yield bisindoles with anticancer potency up to >4-fold greater than the monomer (villalstonine IC₅₀ <5 µM vs pleiocarpamine >20 µM in HT-29 cells) [7][8]. No other commercially accessible MIA monomer can substitute for pleiocarpamine in generating this specific bisindole chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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